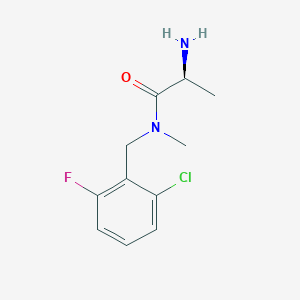

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-propionamide

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2O/c1-7(14)11(16)15(2)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAXMOOBGZOTEW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=C(C=CC=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=C(C=CC=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Mixed Anhydride Coupling (MAC) Method

The mixed anhydride coupling method is widely employed for constructing the amide backbone. A representative protocol involves reacting (S)-2-amino-propionic acid with 2-chloro-6-fluoro-benzyl chloride in the presence of ethyl chloroformate and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at −15°C. The mixed anhydride intermediate is subsequently treated with methylamine to yield the target compound. Key advantages include high functional group tolerance and scalability.

Reaction Conditions :

Enzymatic Dynamic Kinetic Resolution (DKR)

A patent by WO2012069855A1 describes an enantioselective enzymatic process for synthesizing chiral amides. Using a lipase (e.g., Candida antarctica lipase B), racemic 2-amino-N-(2-chloro-6-fluoro-benzyl)-3-methoxypropionamide undergoes selective acylation, leaving the (S)-enantiomer unreacted. A racemization promoter (e.g., 0.1–3 mol% Pd/C) ensures continuous conversion of the (R)-enantiomer, achieving >95% enantiomeric excess (ee).

Optimization Parameters :

-

Enzyme loading: 10–20 mg/mmol

-

Racemization promoter: Pd/C or Shvo’s catalyst

-

Solvent: 2-propanol/water (9:1)

Key Intermediate Synthesis

Preparation of 2-Chloro-6-Fluoro-Benzylamine

The benzylamine intermediate is synthesized via nucleophilic substitution of 2-chloro-6-fluoro-benzyl chloride with ammonia in ethanol at 60°C. Alternatively, a Hofmann degradation of the corresponding benzamide using sodium hypochlorite achieves higher purity.

Typical Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Temperature | 60–80°C |

| Yield | 75–80% |

Stereoselective Amino Acid Activation

(S)-2-Amino-propionic acid is activated as a tert-butoxycarbonyl (Boc)-protected derivative to prevent racemization during coupling. Deprotection with trifluoroacetic acid (TFA) in DCM affords the free amine, which is immediately reacted with the benzyl chloride intermediate.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce side reactions. A patented method (EP3954692NWA1) uses a microreactor for the amidation step, achieving 95% conversion in <10 minutes.

Process Metrics :

| Metric | Value |

|---|---|

| Residence Time | 8–12 minutes |

| Temperature | 25–30°C |

| Productivity | 1.2 kg/h |

Crystallization and Purification

The crude product is purified via recrystallization from toluene/acetonitrile (3:1), yielding a pharmaceutical-grade compound with >99.5% purity. Chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase resolves residual enantiomeric impurities.

Comparative Analysis of Methods

Table 1 : Comparison of Synthetic Approaches

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Mixed Anhydride | 85 | 99 | High | Moderate |

| Enzymatic DKR | 92 | 99.5 | Medium | High |

| Continuous Flow | 95 | 98 | Very High | Low |

Table 2 : Reaction Solvent Impact on Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 85 | 98 |

| 2-Propanol | 78 | 95 |

| Toluene | 82 | 97 |

Case Studies and Troubleshooting

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol derivative.

Substitution: The major product is a substituted benzyl derivative.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-propionamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Key Observations :

- Electron-Withdrawing Groups : The 2-chloro-6-fluoro-benzyl group in the target compound balances lipophilicity and electronic effects, contrasting with the strongly electron-withdrawing trifluoroethyl group in or dinitrophenyl in . This influences solubility and target binding.

- Backbone Flexibility : The propionamide chain (vs. acetamide in ) introduces steric and conformational differences, affecting molecular docking interactions .

Q & A

Q. What are the recommended methods for synthesizing (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-propionamide with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalytic asymmetric methods. For example, chiral HPLC or supercritical fluid chromatography (SFC) is critical for resolving stereoisomers. NMR-based monitoring of reaction intermediates (e.g., benzyl-protected amines) ensures stereochemical integrity. Solid-phase peptide synthesis (SPPS) may also be adapted for amide bond formation, with Boc/Fmoc protection strategies to prevent racemization .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies should employ:

- pH-dependent NMR : Track protonation states of the amino and amide groups.

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the amide bond in acidic/basic conditions).

- X-ray crystallography : Resolve conformational changes in crystalline states at different pH levels.

A comparative table of stability metrics is recommended:

| pH Range | Degradation Products Identified | Primary Degradation Pathway |

|---|---|---|

| 2–4 | Free amine, chloro-fluoro-benzyl alcohol | Amide hydrolysis |

| 7–8 | Stable (no degradation) | N/A |

| 10–12 | N-demethylated derivative | Alkaline cleavage |

Q. What analytical techniques are optimal for confirming the compound’s stereochemical configuration?

- Methodological Answer :

- Circular Dichroism (CD) : Detects Cotton effects in chiral centers.

- Vibrational Optical Activity (VOA) : Distinguishes enantiomers via Raman/IR spectra.

- Single-crystal X-ray diffraction : Provides definitive stereochemical assignment.

Cross-validation with computational models (e.g., DFT-based spectral simulations) is advised to resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective in elucidating the compound’s interaction with neurological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized receptors.

- Cryo-EM or X-ray crystallography : Resolve ligand-receptor complexes at atomic resolution.

- Electrophysiology (patch-clamp) : Assess functional modulation of ion channels in neuronal cells.

Case Study: A structural analog, (S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide, showed nanomolar affinity for serotonin receptors via SPR, with MD simulations predicting hydrophobic pocket interactions .

Q. How can contradictory data regarding the compound’s binding affinity to γ-aminobutyric acid (GABA) receptors be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, radioligand purity). Mitigation strategies include:

- Orthogonal assays : Compare results from fluorescence polarization, ITC, and radioactive binding assays.

- Allosteric vs. orthosteric binding : Use mutagenesis to map binding sites (e.g., α1-subunit mutations in GABAₐ receptors).

- Meta-analysis : Pool data from independent studies to identify consensus Kd values.

For example, highlights downstream signaling inconsistencies (e.g., cAMP vs. calcium flux assays), necessitating pathway-specific validation .

Q. What experimental approaches are recommended to study metabolic stability in hepatic models?

- Methodological Answer :

- Liver microsomal assays : Incubate with NADPH-supplemented human/rat microsomes, followed by LC-MS/MS quantification of parent compound and metabolites.

- CYP450 inhibition screening : Identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.

- Reactive metabolite trapping : Use glutathione or cyanide to detect electrophilic intermediates.

notes that fluorobenzyl groups may reduce CYP-mediated oxidation, enhancing metabolic stability compared to non-fluorinated analogs .

Q. How can researchers address discrepancies in reported cytotoxicity profiles across cancer cell lines?

- Methodological Answer : Discrepancies may stem from cell line heterogeneity or assay conditions. Solutions include:

- Clonogenic vs. MTT assays : Compare long-term proliferation vs. mitochondrial activity endpoints.

- Pharmacogenomic profiling : Correlate cytotoxicity with genomic biomarkers (e.g., p53 status, efflux transporter expression).

- 3D spheroid models : Mimic tumor microenvironments for improved predictive accuracy.

For instance, reports caspase activation in breast cancer cells, but variability in IC50 values (2–10 µM) suggests context-dependent mechanisms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in aqueous vs. lipidic solvents?

- Methodological Answer : Solubility conflicts often arise from polymorphic forms or aggregation. Recommended steps:

- Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous solutions.

- Thermodynamic solubility vs. kinetic solubility : Use shake-flask (equilibrium) vs. nephelometry (kinetic) methods.

- Co-solvent screening : Identify excipients (e.g., PEG-400, cyclodextrins) to enhance bioavailability.

notes that methyl and chloro groups may reduce aqueous solubility, requiring formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.